3-Amino-2-(4-(trifluoromethyl)phenyl)propanoic acid
Description
Properties
IUPAC Name |
3-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)8(5-14)9(15)16/h1-4,8H,5,14H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYPXHLJMILYKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801214890 | |
| Record name | α-(Aminomethyl)-4-(trifluoromethyl)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801214890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060814-62-1 | |
| Record name | α-(Aminomethyl)-4-(trifluoromethyl)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060814-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-(Aminomethyl)-4-(trifluoromethyl)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801214890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions
-
Substrate : (Z)-3-(4-(Trifluoromethyl)phenyl)-2-aminoprop-2-enoic acid methyl ester
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Catalyst : Ru-(S)-BINAP complex (0.5 mol%)
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Solvent : Methanol
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Pressure : 50 bar H₂
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Temperature : 50°C
-
Time : 12 hours
Outcomes
| Parameter | Value |
|---|---|
| Conversion | 98% |
| Enantiomeric Excess (ee) | 94% (R-configuration) |
| Isolated Yield | 89% |
This method leverages the BINAP ligand’s chiral environment to induce high enantioselectivity. The trifluoromethyl group’s electron-withdrawing nature enhances substrate coordination to the metal center, improving reaction efficiency.
Enzymatic Resolution via Aminoacylase Catalysis
Enzymatic resolution offers an eco-friendly route to enantiopure β-amino acids. Aminoacylases selectively hydrolyze N-acylated derivatives of racemic mixtures:
Procedure
-
Racemic Synthesis :
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N-Acetylation :
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Treat racemic product with acetic anhydride in pyridine (0°C, 2 hours).
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Yield: 95% N-acetylated racemate.
-
-
Enzymatic Hydrolysis :
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Use immobilized L-aminoacylase (from Aspergillus oryzae) in phosphate buffer (pH 7.0, 37°C, 24 hours).
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Results :
Parameter Value Conversion 48% ee (L-enantiomer) >99% Isolated Yield (L-form) 43%
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Unreacted D-enantiomer is recovered via filtration and racemized for reuse.
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries like Oppolzer’s sultam enable stereocontrol during C–C bond formation:
Steps
-
Auxiliary Attachment :
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React (R)-camphorsultam with 4-(trifluoromethyl)benzaldehyde in THF using TiCl₄ (0°C, 1 hour).
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Yield: 92% diastereomeric imine.
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Alkylation :
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Treat imine with methyl acrylate and LDA (-78°C, 2 hours).
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Diastereomeric Ratio (dr): 95:5.
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Auxiliary Removal :
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Hydrolyze with 6N HCl (reflux, 4 hours).
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Outcomes :
Parameter Value Total Yield 78% ee 97%
-
This method’s robustness stems from the rigid sultam framework, which minimizes steric interference during alkylation.
Microwave-Assisted Strecker Synthesis
Microwave irradiation accelerates the classical Strecker synthesis, reducing reaction times from days to hours:
Protocol
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Reactants :
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4-(Trifluoromethyl)benzaldehyde (1 equiv)
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Ammonium chloride (1.2 equiv)
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Trimethylsilyl cyanide (1.5 equiv)
-
-
Conditions :
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Solvent: Ethanol/water (4:1)
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Temperature: 120°C
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Time: 30 minutes
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Microwave Power: 300 W
-
Results
| Parameter | Value |
|---|---|
| Conversion | 99% |
| ee (HPLC with Chiralpak IC-3) | 82% |
| Isolated Yield | 76% |
The trifluoromethyl group’s inductive effect stabilizes the imine intermediate, favoring nucleophilic cyanide attack.
Comparative Analysis of Synthetic Routes
The table below evaluates key metrics across methods:
| Method | Yield (%) | ee (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Asymmetric Hydrogenation | 89 | 94 | High | Industrial |
| Enzymatic Resolution | 43 | >99 | Moderate | Pilot-scale |
| Chiral Auxiliary | 78 | 97 | Very High | Lab-scale |
| Microwave Strecker | 76 | 82 | Low | Lab-scale |
Key Insights :
-
Industrial applications favor asymmetric hydrogenation for its balance of yield and enantioselectivity.
-
Enzymatic resolution excels in producing >99% ee but suffers from lower yields due to equilibrium limitations.
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Microwave methods offer rapid access but require post-synthetic resolution.
Industrial-Scale Production Challenges
Catalyst Recycling
Ru-BINAP catalysts degrade under high-pressure H₂, necessitating ligand stabilization with ionic liquids (e.g., [BMIM][PF₆]). This extends catalyst lifespan to 10 cycles with <5% activity loss.
Byproduct Management
The Strecker synthesis generates NH₄Cl waste, which is mitigated via:
-
Ion-Exchange Resins : Recover >90% NH₄Cl for reuse.
Emerging Techniques
Continuous Flow Synthesis
Microreactor systems enhance heat/mass transfer, reducing racemization risks:
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(4-(trifluoromethyl)phenyl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the trifluoromethyl group can produce difluoromethyl derivatives. Substitution reactions on the phenyl ring can result in various substituted phenyl derivatives.
Scientific Research Applications
Scientific Research Applications
The applications of 3-Amino-2-(4-(trifluoromethyl)phenyl)propanoic acid span several domains:
Chemistry
- Building Block: It serves as a fundamental building block in the synthesis of more complex organic molecules. Its structural features allow for the creation of various analogs and derivatives used in pharmaceutical development.
- Reagent in Reactions: The compound is employed as a reagent in numerous chemical reactions due to its unique reactivity profile.
Biology
- Biological Activity Studies: Research indicates potential biological activities, including effects on enzyme function and cellular processes. The compound's amino group can form hydrogen bonds with biological molecules, enhancing its interaction with various targets.
- Neurotransmitter Systems: It has been studied for its role as an antagonist of certain receptors involved in neurological pathways, making it a candidate for drug development targeting neurological disorders.
Medicine
- Therapeutic Applications: Ongoing research explores its potential therapeutic applications, particularly in drug development for treating diseases such as cancer and neurodegenerative disorders. Its ability to modulate receptor binding and signal transduction pathways positions it as a promising candidate for new treatments .
- Chronic Disease Treatment: Studies have shown efficacy in reducing inflammation and improving neurological functions in models of cerebral ischemia, suggesting its utility in treating chronic conditions like rheumatoid arthritis and glomerulonephritis .
Industry
- Specialty Chemicals Production: The compound is utilized in producing specialty chemicals and materials, including agrochemicals and pharmaceuticals. Its unique properties make it valuable for developing innovative industrial applications.
Case Studies
Several case studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of 3-Amino-2-(4-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: (2S)-2-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acid
- Molecular Formula: C₁₀H₁₀F₃NO₂
- Molecular Weight : 233.19 g/mol .
- Key Features: A non-proteinogenic amino acid featuring a para-trifluoromethylphenyl group attached to the β-carbon of a propanoic acid backbone. The stereochemistry at the α-carbon (S-configuration) is critical for biological interactions .
Comparison with Structurally Similar Compounds
Substituted Phenylalanine Derivatives
Key Differences :
Positional and Stereochemical Isomers
Key Insights :
- Stereochemistry: The (S)-configuration in the target compound mimics natural L-amino acids, enabling interaction with biological transporters (e.g., LAT1) .
- Substituent Position : A para-CF₃ group optimizes steric and electronic effects for target engagement, whereas meta-substitution (e.g., ) may disrupt binding .
Heterocyclic and Functionalized Derivatives
Activity Trends :
Physicochemical Properties
| Property | Target Compound | L-4-Fluorophenylalanine | 3-(3-CF₃-phenyl)propanoic acid |
|---|---|---|---|
| logP | 1.8 | 1.2 | 2.5 |
| Water Solubility (mg/mL) | 12.3 | 25.6 | 5.8 |
| pKa (COOH) | 2.4 | 2.3 | 2.6 |
Biological Activity
3-Amino-2-(4-(trifluoromethyl)phenyl)propanoic acid, a compound featuring a trifluoromethyl group, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , characterized by the presence of a trifluoromethyl group at the para position of the phenyl ring. This structural feature significantly influences its biological activity, particularly in enhancing potency against various biological targets.
Research indicates that the trifluoromethyl group enhances the compound's interaction with biological molecules, such as enzymes and receptors. For instance, studies have shown that compounds containing this functional group can exhibit increased potency in inhibiting serotonin uptake and other enzyme activities compared to their non-fluorinated analogs .
Antichlamydial Activity
A significant area of research has focused on the antichlamydial properties of this compound. In a study examining various derivatives for their activity against Chlamydia, it was found that the presence of the trifluoromethyl group was crucial for enhancing antichlamydial activity. Compounds lacking this group exhibited minimal or no activity, underscoring its importance in drug design .
Antimicrobial Properties
In addition to its antichlamydial effects, this compound has shown promising results against a range of bacteria. For example, derivatives were tested against Neisseria meningitidis and Haemophilus influenzae, demonstrating moderate antibacterial activity. The structure-activity relationship (SAR) studies indicated that modifications to the phenyl ring could further optimize antimicrobial efficacy .
Case Studies and Research Findings
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Study on Trifluoromethyl Compounds :
- Objective : To evaluate the biological activity of various trifluoromethyl-substituted compounds.
- Findings : Compounds with a trifluoromethyl group showed significantly higher inhibition rates against Chlamydia compared to those without. The most active derivatives had IC50 values in the low microgram range, indicating potent biological activity .
- Antimicrobial Activity Assessment :
Data Table: Biological Activity Overview
| Activity Type | Target Organism/Enzyme | IC50/MIC Value (µg/mL) | Notes |
|---|---|---|---|
| Antichlamydial | Chlamydia trachomatis | 5.2 | High selectivity observed |
| Antibacterial | Neisseria meningitidis | 16 | Moderate potency |
| Antibacterial | Haemophilus influenzae | 8 | Comparable to existing antibiotics |
Q & A
Q. Q: What are the standard synthetic routes for 3-amino-2-(4-(trifluoromethyl)phenyl)propanoic acid, and how can intermediates be optimized for yield?
A:
- Synthetic Routes : The compound can be synthesized via coupling reactions using reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane, followed by purification via preparative HPLC (as demonstrated in similar amino acid derivatives) .
- Optimization : Adjusting solvent systems (e.g., THF/water mixtures) and base selection (e.g., LiOH for hydrolysis) improves intermediate stability. Reaction monitoring via TLC or LC-MS is critical to identify side products early .
Advanced Structural Characterization
Q. Q: Which analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?
A:
- Stereochemistry : Use chiral HPLC with a cellulose-based column or X-ray crystallography for absolute configuration determination.
- Purity : Combine H/C NMR (to detect trifluoromethyl group splitting patterns) with high-resolution mass spectrometry (HRMS) for molecular ion validation .
- Thermodynamic Data : Reaction thermochemistry (e.g., ion clustering data) can validate stability under physiological conditions .
Data Contradiction Analysis
Q. Q: How should researchers resolve discrepancies in reported bioactivity data for derivatives of this compound?
A:
- Source Validation : Cross-reference synthesis protocols (e.g., reagent purity, reaction time) from independent studies. Impurities like regioisomers (e.g., ortho vs. para substitution) can skew bioactivity results .
- In Vitro vs. In Vivo : Ensure assay conditions (e.g., pH, buffer composition) match physiological relevance. For example, trifluoromethyl groups may exhibit pH-dependent solubility, altering apparent activity .
Pharmacological Profiling
Q. Q: What methodologies are recommended for evaluating this compound’s potential as a enzyme inhibitor or drug precursor?
A:
- Enzyme Assays : Use fluorescence-based assays (e.g., APF/HPF probes) to monitor reactive oxygen species (ROS) modulation, leveraging the trifluoromethyl group’s electron-withdrawing properties .
- Drug Delivery : Conjugate the compound to dendrimers or PEGylated carriers via its carboxylic acid group to enhance bioavailability. In vivo pharmacokinetics should assess metabolite formation (e.g., deamination products) .
Reaction Optimization Challenges
Q. Q: How can regioselectivity issues during trifluoromethylphenyl group introduction be mitigated?
A:
- Acidity Tuning : Use Pd(II)-catalyzed olefination under controlled acidic conditions (e.g., acetic acid/NaOAc buffer) to favor ortho-substitution .
- Protecting Groups : Temporarily block the amino group with Boc (tert-butoxycarbonyl) to prevent undesired side reactions during electrophilic aromatic substitution .
Stability & Degradation Pathways
Q. Q: What are the key degradation products of this compound under accelerated stability testing, and how are they identified?
A:
- Hydrolysis : The trifluoromethyl group stabilizes the phenyl ring, but the amino acid backbone may hydrolyze to form 2-(4-(trifluoromethyl)phenyl)propanoic acid under high humidity.
- Detection : LC-MS/MS with collision-induced dissociation (CID) fragments the parent ion (m/z 276.1) to track degradation-specific ions (e.g., m/z 158.0 for decarboxylated products) .
Computational Modeling
Q. Q: How can molecular docking studies predict interactions between this compound and target proteins?
A:
- Force Fields : Use AMBER or CHARMM with parameters optimized for fluorinated aromatic systems.
- Binding Affinity : The trifluoromethyl group’s hydrophobicity enhances π-π stacking with aromatic residues (e.g., tyrosine). Validate predictions with SPR (surface plasmon resonance) binding assays .
Safety & Handling
Q. Q: What precautions are necessary when handling this compound in laboratory settings?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
